molecular formula C8H22Cl3N3 B15274448 1-Piperazinepropanamine, 4-methyl-, trihydrochloride CAS No. 65876-28-0

1-Piperazinepropanamine, 4-methyl-, trihydrochloride

Cat. No.: B15274448
CAS No.: 65876-28-0
M. Wt: 266.6 g/mol
InChI Key: CDLYYAIRCNXZJU-UHFFFAOYSA-N
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Description

1-Piperazinepropanamine, 4-methyl-, trihydrochloride is a chemical compound with the molecular formula C₈H₂₂Cl₃N₃. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-methylpiperazine} + \text{3-chloropropanamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamine, 4-methyl-, trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield amine oxides, while reduction reactions produce primary or secondary amines .

Scientific Research Applications

1-Piperazinepropanamine, 4-methyl-, trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites on enzymes and altering their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineethanamine, 4-methyl-, trihydrochloride
  • 1-Piperazinebutanamine, 4-methyl-, trihydrochloride
  • 1-Piperazinepentanamine, 4-methyl-, trihydrochloride

Uniqueness

1-Piperazinepropanamine, 4-methyl-, trihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in scientific research and industry .

Properties

CAS No.

65876-28-0

Molecular Formula

C8H22Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propan-1-amine;trihydrochloride

InChI

InChI=1S/C8H19N3.3ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;;/h2-9H2,1H3;3*1H

InChI Key

CDLYYAIRCNXZJU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN.Cl.Cl.Cl

Origin of Product

United States

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